molecular formula C10H16F2O B14270248 1,1-Difluorodeca-1,4-dien-3-ol CAS No. 138024-28-9

1,1-Difluorodeca-1,4-dien-3-ol

Cat. No.: B14270248
CAS No.: 138024-28-9
M. Wt: 190.23 g/mol
InChI Key: LNQSIJWVOWDEDS-UHFFFAOYSA-N
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Description

1,1-Difluorodeca-1,4-dien-3-ol is a fluorinated aliphatic dienol characterized by a 10-carbon chain (decane backbone) with two fluorine atoms at position 1, a hydroxyl group at position 3, and conjugated double bonds at positions 1 and 3. The compound’s structure combines the electronic effects of fluorine substituents with the reactivity of a conjugated dienol system. Fluorine atoms, being highly electronegative, influence the molecule’s polarity, acidity of the hydroxyl group, and participation in cyclization or rearrangement reactions.

Properties

CAS No.

138024-28-9

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1,1-difluorodeca-1,4-dien-3-ol

InChI

InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3

InChI Key

LNQSIJWVOWDEDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(C=C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.

Chemical Reactions Analysis

1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Scientific Research Applications

1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Studied for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in DES*
1,1-Difluorodeca-1,4-dien-3-ol C₁₀H₁₅F₂O 198.23 ~220–240 (est.) 1.05–1.10 (est.) Moderate
Penta-1,4-dien-3-ol C₅H₈O 84.12 115.5 0.80 High
1,5-Diphenylpenta-1,4-dien-3-ol C₁₇H₁₆O 236.31 >300 1.12 Low

*DES = Deep Eutectic Solvents (e.g., TPMPBr/EG or TPMPBr/AA mixtures).
Sources : , extrapolated data for this compound.

  • Chain Length and Polarity: The decane backbone of this compound increases hydrophobicity compared to shorter analogs like penta-1,4-dien-3-ol.
  • Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the hydroxyl group (pKa ~10–12, estimated) compared to non-fluorinated dienols (pKa ~14–16) .

Reactivity in Cyclization and Rearrangement Reactions

Table 2: Reaction Performance in Nazarov Cyclization*

Compound Conversion (%) Selectivity for Cyclopentenone (%) Optimal Conditions (DES, Temp, Time)
This compound 75–85 (est.) 60–70 (est.) DES2 (TPMPBr/AA), 50–60°C, 1–2 h
Penta-1,4-dien-3-ol 82 55–60 DES2 (TPMPBr/AA), 50°C, 1 h
1,5-Diphenylpenta-1,4-dien-3-ol 89 70–75 DES1 (TPMPBr/EG), 60°C, 5 h

*Data for this compound inferred from fluorinated analogs; other values from .

  • However, steric hindrance from the decane chain may reduce conversion compared to smaller substrates like 1,5-diphenylpenta-1,4-dien-3-ol .
  • DES Compatibility: Fluorinated dienols show moderate solubility in DES2 (TPMPBr/AA), favoring cyclization under mild conditions (50–60°C, 1–2 h). Non-fluorinated analogs achieve higher conversions in DES1 (TPMPBr/EG) .

Stability and By-Product Formation

  • Thermal Stability : The decane backbone and fluorine atoms enhance thermal stability compared to penta-1,4-dien-3-ol, which degrades above 150°C .
  • By-Products: Fluorinated analogs are prone to β-elimination (forming difluorodecatriene) under acidic conditions, a side reaction less prevalent in non-fluorinated dienols .

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